5-Amino-2-trifluoromethyl-phenol

Description

BenchChem offers high-quality 5-Amino-2-trifluoromethyl-phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Amino-2-trifluoromethyl-phenol including the price, delivery time, and more detailed information at info@benchchem.com.

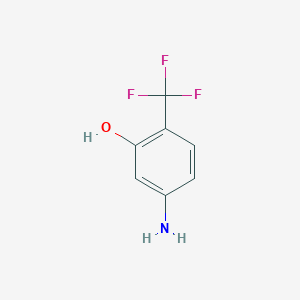

Structure

3D Structure

Properties

IUPAC Name |

5-amino-2-(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO/c8-7(9,10)5-2-1-4(11)3-6(5)12/h1-3,12H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNRBJHMNHMESFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001300635 | |

| Record name | 5-Amino-2-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001300635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106877-47-8 | |

| Record name | 5-Amino-2-(trifluoromethyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106877-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-2-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001300635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Amino-2-trifluoromethyl-phenol chemical properties and structure

An In-depth Technical Guide to 5-Amino-2-trifluoromethyl-phenol

Abstract

This technical guide provides a comprehensive overview of 5-Amino-2-trifluoromethyl-phenol (CAS No: 106877-47-8), a critical fluorinated building block in modern synthetic chemistry. The strategic placement of the amine, hydroxyl, and trifluoromethyl groups on the phenol scaffold imparts a unique combination of reactivity and physicochemical properties. This document, intended for researchers, medicinal chemists, and drug development professionals, will delve into the compound's structure, properties, spectral characteristics, a representative synthetic pathway, and its applications. The guide emphasizes the scientific rationale behind its utility, particularly the role of the trifluoromethyl group in modulating biological activity.

Chemical Structure and Identifiers

5-Amino-2-trifluoromethyl-phenol is an aromatic organic compound featuring a phenol ring substituted with an amino group (-NH2) at the C5 position and a trifluoromethyl group (-CF3) at the C2 position.

-

IUPAC Name: 5-Amino-2-(trifluoromethyl)phenol

-

CAS Number: 106877-47-8

-

Molecular Formula: C₇H₆F₃NO[1]

-

InChI Key: LNRBJHMNHMESFO-UHFFFAOYSA-N

-

Canonical SMILES: C1=CC(=C(C=C1N)O)C(F)(F)F

Physicochemical Properties

The properties of this compound are heavily influenced by the interplay of its functional groups. The hydroxyl and amino groups allow for hydrogen bonding, while the trifluoromethyl group increases lipophilicity.

| Property | Value | Source |

| Molecular Weight | 177.12 g/mol | [2][3] |

| Appearance | Pale yellow solid | |

| Purity | ≥95% | |

| Boiling Point | ~233.8°C at 760 mmHg (estimated) | [2][3] |

| Density | ~1.432 g/cm³ (estimated) | [2][3] |

| Storage | Room temperature, protect from light | [2] |

Spectral Data Analysis: A Tool for Structural Verification

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, which would appear as complex multiplets due to their coupling patterns. The protons of the -OH and -NH₂ groups would typically appear as broad singlets that are exchangeable with D₂O.

-

¹³C NMR Spectroscopy: The carbon spectrum will display unique signals for each of the seven carbon atoms. The carbon atom attached to the -CF₃ group will characteristically appear as a quartet due to spin-spin coupling with the three fluorine atoms. Carbons bonded to the electron-donating -OH and -NH₂ groups will be shifted upfield compared to unsubstituted benzene.

-

FT-IR Spectroscopy: Infrared spectroscopy is invaluable for identifying the key functional groups. Expected characteristic absorption bands include:

-

O-H stretch: A broad band around 3200-3600 cm⁻¹ for the phenolic hydroxyl group.

-

N-H stretch: Two distinct sharp peaks in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.

-

C-F stretches: Strong, sharp absorptions in the 1000-1350 cm⁻¹ region, indicative of the trifluoromethyl group.

-

Aromatic C=C stretches: Multiple bands in the 1450-1600 cm⁻¹ range.

-

-

Mass Spectrometry: The electron impact (EI) mass spectrum should show a molecular ion peak (M⁺) at an m/z corresponding to the molecular weight of the compound (approx. 177.04).

Synthesis and Reactivity

Representative Synthetic Pathway

While various synthetic routes exist for substituted phenols, a logical and common approach for preparing 5-Amino-2-trifluoromethyl-phenol involves a two-step process starting from the commercially available 2-trifluoromethylphenol. This method leverages standard, well-understood organic transformations.

Step-by-Step Protocol:

-

Nitration: 2-(Trifluoromethyl)phenol is subjected to electrophilic aromatic nitration. The hydroxyl group is a strong ortho-, para-director, while the trifluoromethyl group is a deactivating meta-director. The directing effects favor the introduction of the nitro group at the C5 position (para to the hydroxyl and meta to the CF₃).

-

Reagents: Nitric acid (HNO₃) in a sulfuric acid (H₂SO₄) medium.

-

Rationale: Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the substitution reaction. The reaction is typically run at low temperatures to control selectivity and prevent over-nitration.

-

-

Reduction: The resulting 5-Nitro-2-(trifluoromethyl)phenol is then reduced to the target amine.

-

Reagents: A common and effective method is catalytic hydrogenation (H₂ gas with a Palladium-on-carbon catalyst, Pd/C) or using a metal-acid system like tin (Sn) or iron (Fe) in hydrochloric acid (HCl).

-

Rationale: Catalytic hydrogenation provides a clean reduction with water as the only byproduct. Metal-in-acid reductions are robust and widely used for converting aromatic nitro compounds to anilines.

-

Diagram of Synthetic Workflow

Caption: Proposed two-step synthesis of 5-Amino-2-trifluoromethyl-phenol.

Chemical Reactivity

The molecule's reactivity is dictated by its three functional groups, making it a versatile synthetic intermediate.

-

Phenolic Hydroxyl Group: The -OH group is weakly acidic and can undergo O-alkylation, O-acylation, and other reactions typical of phenols. It strongly activates the ring towards further electrophilic aromatic substitution.

-

Amino Group: The -NH₂ group is basic and nucleophilic. It can be readily acylated, alkylated, and, most importantly, can be converted to a diazonium salt. This diazonium intermediate is a gateway to a vast array of other functional groups (e.g., halogens, cyano, hydroxyl) via Sandmeyer-type reactions.

-

Trifluoromethylated Aromatic Ring: The electron-withdrawing nature of the -CF₃ group deactivates the ring towards electrophilic substitution and influences the regioselectivity of reactions. However, this deactivation is largely overcome by the powerful activating effects of the ortho -OH and para -NH₂ groups.

Applications in Research and Development

The primary value of 5-Amino-2-trifluoromethyl-phenol lies in its role as a key building block, particularly in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[2][3]

The Significance of the Trifluoromethyl Group

The incorporation of a trifluoromethyl (-CF₃) group is a well-established strategy in modern drug design to enhance the efficacy of bioactive molecules.[4][5] Its presence can impart several advantageous properties:

-

Increased Metabolic Stability: The C-F bond is exceptionally strong. Replacing a metabolically labile group (like a methyl group) with -CF₃ can block sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's in vivo half-life.[4][6]

-

Enhanced Lipophilicity: The -CF₃ group significantly increases the lipophilicity of a molecule (Hansch π value of +0.88).[6] This can improve its ability to cross biological membranes, leading to better absorption, distribution, and bioavailability.[4]

-

Modulated Acidity/Basicity: As a powerful electron-withdrawing group, the -CF₃ moiety can significantly alter the pKa of nearby acidic or basic centers, which can be crucial for optimizing target binding or pharmacokinetic profiles.

-

Improved Target Binding: The steric bulk and unique electronic properties of the -CF₃ group can lead to stronger and more selective interactions with the binding pockets of target proteins or enzymes.[4]

Diagram of Structure-Property Relationshipsdot

Sources

- 1. 2-amino-5-(trifluoromethyl)phenol 95% | CAS: 454-82-0 | AChemBlock [achemblock.com]

- 2. 2-Amino-5-(trifluoromethyl)phenol [myskinrecipes.com]

- 3. 2-Amino-5-(trifluoromethyl)phenol [myskinrecipes.com]

- 4. benchchem.com [benchchem.com]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 5-Amino-2-trifluoromethyl-phenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2-trifluoromethyl-phenol, identified by the CAS number 106877-47-8 , is a fluorinated aromatic compound of significant interest in the fields of medicinal chemistry and materials science. Its structure, featuring an aminophenol core substituted with a trifluoromethyl group, imparts a unique combination of properties that make it a valuable building block in the synthesis of complex molecules. The trifluoromethyl group is well-known to enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules, making this compound a desirable intermediate in drug discovery programs.[1] This guide provides a comprehensive overview of the available physical data, safety information, and the role of this compound in synthetic and medicinal chemistry.

Chemical and Physical Properties

The precise experimental physical properties of 5-Amino-2-trifluoromethyl-phenol are not widely reported in readily accessible literature, with much of the available data pertaining to its isomers. However, based on information from chemical suppliers and computational predictions, the following properties can be summarized. It is crucial for researchers to verify these properties through experimental analysis.

| Property | Value | Source |

| CAS Number | 106877-47-8 | |

| Molecular Formula | C₇H₆F₃NO | |

| Molecular Weight | 177.12 g/mol | |

| Physical Form | Pale yellow solid | Sigma-Aldrich |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available |

The Strategic Importance of the Trifluoromethyl Group in Drug Design

The trifluoromethyl (-CF₃) group is a cornerstone of modern medicinal chemistry, and its inclusion in the 5-Amino-2-trifluoromethyl-phenol scaffold is of strategic importance. The strong electron-withdrawing nature of the -CF₃ group can significantly influence the acidity of the phenolic hydroxyl group and the basicity of the amino group, thereby modulating the compound's pharmacokinetic and pharmacodynamic properties.

Key advantages conferred by the trifluoromethyl group include:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to an increased half-life of drug candidates.[2]

-

Increased Lipophilicity: The introduction of a -CF₃ group generally increases the lipophilicity of a molecule, which can improve its ability to cross biological membranes, such as the blood-brain barrier.[2]

-

Modulation of Binding Affinity: The steric and electronic properties of the -CF₃ group can lead to more potent and selective interactions with biological targets.[1]

Synthesis Strategies

Figure 1. A proposed synthetic pathway for 5-Amino-2-trifluoromethyl-phenol.

Conceptual Protocol:

-

Hydroxylation: 4-Chloro-3-nitrobenzotrifluoride could be subjected to nucleophilic aromatic substitution with a hydroxide source, such as sodium hydroxide, at elevated temperatures to replace the chlorine atom with a hydroxyl group, yielding 4-hydroxy-3-nitrobenzotrifluoride.

-

Reduction: The nitro group of 4-hydroxy-3-nitrobenzotrifluoride would then be reduced to an amino group. This can be achieved through various standard methods, such as catalytic hydrogenation using hydrogen gas and a palladium on carbon catalyst, or by using a reducing agent like tin(II) chloride in hydrochloric acid. The final product would be 5-Amino-2-trifluoromethyl-phenol.

It is imperative that any researcher attempting this synthesis performs a thorough literature search for analogous reactions and adheres to all appropriate safety precautions.

Applications in Pharmaceutical Research and Development

While specific examples of marketed drugs derived directly from 5-Amino-2-trifluoromethyl-phenol are not publicly documented, its structural motifs are present in numerous pharmaceutical agents. Aminophenols are versatile intermediates used in the synthesis of a wide range of therapeutic agents, including analgesics, anti-inflammatory drugs, and kinase inhibitors. The presence of the trifluoromethyl group makes this particular aminophenol an attractive starting material for the development of new chemical entities with improved pharmacological profiles.[3]

The amino and hydroxyl groups provide two reactive sites for further chemical elaboration, allowing for the construction of diverse molecular scaffolds. For instance, the amino group can be acylated, alkylated, or used in the formation of heterocyclic rings, while the hydroxyl group can be etherified or esterified.

Figure 2. Potential derivatization and application pathways of 5-Amino-2-trifluoromethyl-phenol in drug discovery.

Safety and Handling

A specific Safety Data Sheet (SDS) for 5-Amino-2-trifluoromethyl-phenol (CAS 106877-47-8) is not widely available. However, based on the safety information for structurally related compounds, such as other aminophenols and trifluoromethylated aromatics, it is prudent to handle this chemical with care. The following hazards should be anticipated:

-

Acute Toxicity: Likely harmful if swallowed, in contact with skin, or if inhaled.

-

Skin and Eye Irritation: May cause skin irritation and serious eye irritation or damage.

-

Respiratory Irritation: May cause respiratory irritation.

Recommended Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

Spectral Data

No experimentally determined spectral data (NMR, IR, Mass Spectrometry) for 5-Amino-2-trifluoromethyl-phenol is currently available in public databases. Researchers synthesizing or using this compound are encouraged to perform full analytical characterization and, if possible, contribute this data to the scientific community.

Predicted Spectral Information:

-

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the amino protons, and the hydroxyl proton. The coupling patterns of the aromatic protons would provide information about their relative positions on the ring.

-

¹³C NMR: The carbon NMR spectrum would show signals for the seven carbon atoms in the molecule, with the carbon attached to the trifluoromethyl group exhibiting a characteristic quartet due to coupling with the fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum would be expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (177.12 g/mol ).

Conclusion

5-Amino-2-trifluoromethyl-phenol is a valuable, albeit not extensively characterized, chemical intermediate with significant potential in drug discovery and materials science. The presence of the trifluoromethyl group imparts desirable properties that are actively sought in the development of new technologies and therapeutics. While a comprehensive set of experimental data is yet to be consolidated in the public domain, this guide provides a foundational understanding of its properties, potential synthesis, and applications based on available information and established chemical principles. Further research and data sharing on this compound will undoubtedly facilitate its broader use in scientific innovation.

References

-

PubChem. 2-Amino-5-(trifluoromethyl)phenol. [Link]

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.

- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315-8359.

-

MySkinRecipes. 2-Amino-5-(trifluoromethyl)phenol. [Link]

- Google P

Sources

An In-depth Technical Guide to the Synthesis of 5-Amino-2-trifluoromethyl-phenol

Foreword: The Strategic Importance of Fluorinated Aminophenols

The incorporation of the trifluoromethyl group into pharmacologically active molecules is a cornerstone of modern drug design, valued for its ability to enhance metabolic stability, lipophilicity, and binding affinity. The strategic placement of this moiety on an aminophenol scaffold, as in 5-Amino-2-trifluoromethyl-phenol, creates a versatile building block for the synthesis of a diverse array of pharmaceutical and agrochemical agents. This guide provides a comprehensive overview of the synthetic pathways to this valuable intermediate, with a focus on practical, field-proven methodologies and the underlying chemical principles that govern these transformations.

Physicochemical Properties of 5-Amino-2-trifluoromethyl-phenol

A thorough understanding of the physical and chemical characteristics of the target compound is paramount for its successful synthesis, purification, and application.

| Property | Value | Source |

| Molecular Formula | C₇H₆F₃NO | [1] |

| Molecular Weight | 177.13 g/mol | [1] |

| Appearance | Solid (predicted) | |

| Boiling Point | 233.8°C at 760 mmHg (predicted) | MySkinRecipes |

| Density | 1.432 g/cm³ (predicted) | MySkinRecipes[2] |

| CAS Number | 106877-47-8 |

Primary Synthesis Pathway: Catalytic Reduction of a Nitro Precursor

The most direct and industrially scalable route to 5-Amino-2-trifluoromethyl-phenol involves the reduction of its corresponding nitro precursor, 3-nitro-5-(trifluoromethyl)phenol. This pathway is favored due to the ready availability of the starting material and the high efficiency and selectivity of catalytic hydrogenation.

Logical Framework of the Primary Synthesis Pathway

Figure 1: Conceptual overview of the primary synthesis pathway. This guide focuses on the second step, the reduction of the commercially available nitro intermediate.

Step-by-Step Experimental Protocol: Catalytic Hydrogenation of 3-Nitro-5-(trifluoromethyl)phenol

This protocol is based on established methodologies for the reduction of aromatic nitro compounds using palladium on carbon (Pd/C) as the catalyst.[3][4][5][6]

Materials and Reagents:

-

3-Nitro-5-(trifluoromethyl)phenol

-

10% Palladium on Carbon (Pd/C), 50% wet

-

Ethanol (EtOH) or Methanol (MeOH), reagent grade

-

Hydrogen (H₂) gas

-

Nitrogen (N₂) gas, inert

-

Celite®

Equipment:

-

Parr hydrogenation apparatus or a three-necked round-bottom flask equipped with a magnetic stirrer, a hydrogen balloon, and a condenser

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

Procedure:

-

Reactor Setup: In a suitable hydrogenation vessel, dissolve 3-nitro-5-(trifluoromethyl)phenol (1.0 eq) in a minimal amount of ethanol or methanol.

-

Inerting the System: Under a gentle stream of nitrogen, carefully add 10% Pd/C (typically 5-10 mol% of the palladium metal relative to the substrate). The catalyst should be handled with caution as dry Pd/C can be pyrophoric.

-

Hydrogenation: Seal the reaction vessel and purge the system with hydrogen gas three times to ensure an inert atmosphere is replaced with a hydrogen atmosphere. Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm or a hydrogen balloon) and commence vigorous stirring.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake. The reaction is typically complete within 2-6 hours at room temperature.

-

Work-up: Upon completion, carefully vent the hydrogen and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with a small amount of the solvent used in the reaction.

-

Isolation of Product: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 5-Amino-2-trifluoromethyl-phenol.

-

Purification (if necessary): The crude product can be further purified by recrystallization or column chromatography to obtain the desired purity.

Causality Behind Experimental Choices:

-

Catalyst Selection: Palladium on carbon is a highly efficient and widely used catalyst for the hydrogenation of nitro groups due to its high activity and selectivity.[6] The carbon support provides a large surface area for the reaction.

-

Solvent: Ethanol and methanol are common solvents for hydrogenation as they readily dissolve the starting material and are relatively inert under the reaction conditions.

-

Hydrogen Pressure: While higher pressures can accelerate the reaction, atmospheric pressure (using a hydrogen balloon) is often sufficient and safer for laboratory-scale synthesis.[3]

-

Safety Precautions: The use of an inert atmosphere during catalyst addition is crucial to prevent ignition of the catalyst. Proper handling and disposal of the palladium catalyst are essential.

Alternative Synthetic Strategies

While the catalytic reduction of the nitro precursor is the most common approach, other synthetic routes can be considered, particularly for the synthesis of analogs or when starting materials are constrained.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination offers a powerful method for the formation of carbon-nitrogen bonds.[7] This approach could be conceptually applied to the synthesis of 5-Amino-2-trifluoromethyl-phenol from a suitably functionalized precursor, such as 2-trifluoromethyl-5-bromophenol.

Figure 2: Conceptual workflow for the Buchwald-Hartwig amination approach.

Rationale: This method is advantageous for its broad substrate scope and functional group tolerance. However, it often requires more complex and expensive reagents, including palladium catalysts and specialized ligands, compared to catalytic hydrogenation.

Product Characterization: A Self-Validating System

The identity and purity of the synthesized 5-Amino-2-trifluoromethyl-phenol must be confirmed through a combination of spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons, the amine protons, and the hydroxyl proton. The aromatic protons will exhibit splitting patterns characteristic of a 1,2,4-trisubstituted benzene ring. The chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing trifluoromethyl group.[8] |

| ¹³C NMR | Resonances for the aromatic carbons, including the carbon bearing the trifluoromethyl group which will appear as a quartet due to C-F coupling. |

| IR Spectroscopy | Characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), the O-H stretching of the phenol (broad band around 3200-3600 cm⁻¹), and C-F stretching of the trifluoromethyl group (strong absorptions in the 1100-1300 cm⁻¹ region).[9] |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (177.13 g/mol ). Fragmentation patterns may include the loss of the trifluoromethyl group. |

Conclusion and Future Outlook

The synthesis of 5-Amino-2-trifluoromethyl-phenol is most reliably achieved through the catalytic hydrogenation of 3-nitro-5-(trifluoromethyl)phenol. This method is robust, scalable, and utilizes readily available starting materials. Alternative methods like the Buchwald-Hartwig amination provide flexibility for the synthesis of derivatives. As the demand for complex fluorinated building blocks continues to grow in the pharmaceutical and agrochemical industries, the development of even more efficient and sustainable synthetic routes to compounds like 5-Amino-2-trifluoromethyl-phenol will remain an active area of research.

References

-

Supporting Information for... (n.d.). Retrieved from [Link]

-

Slostin, J., & Herzon, S. B. (2014). PhenoFluor: Practical Synthesis, New Formulation, and Deoxyfluorination of Heteroaromatics. Organic Process Research & Development, 18(8), 1024–1029. [Link]

-

Das, S., & Li, C.-J. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Organic Letters, 23(20), 8114–8118. [Link]

-

Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

-

Kulesza, A., et al. (2019). Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. ChemRxiv. [Link]

-

Palladium on Carbon (Pd/C). (n.d.). Common Organic Chemistry. Retrieved from [Link]

-

Wikipedia contributors. (2023, November 28). Palladium on carbon. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-5-(trifluoromethyl)phenol. Retrieved from [Link]

- Ciba Specialty Chemicals Holding Inc. (2002). Process for the catalytic hydrogenation of aromatic nitro compounds.

- Imperial Chemical Industries Ltd. (1966). Catalytic hydrogenation of nitro aromatic compounds to produce the corresponding amino compounds. U.S.

-

Raja, T., et al. (2005). Heterogeneous catalytic transfer hydrogenation of aromatic nitro and carbonyl compounds over cobalt(II) substituted hexagonal mesoporous aluminophosphate molecular sieves. Catalysis Communications, 6(5), 353-357. [Link]

-

Kulesza, A., et al. (2019). Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. ChemRxiv. [Link]

-

MySkinRecipes. (n.d.). 2-Amino-5-(trifluoromethyl)phenol. Retrieved from [Link]

-

LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. [Link]

-

Douglas, C. J., & Roizen, J. L. (2020). Enantioselective Olefin 1,2-Arylamination Catalyzed by a Planar Chiral Indenyl-Rhodium(III) Complex. ACS Catalysis, 10(2), 1476-1482. [Link]

-

Al-Adilee, K. J., & Al-Juboori, A. M. H. (2018). FT IR spectra of 2-[2-Amino-5-(3,4,5-trimethoxy-benzyl)pyrimidinyl-4-azo]-4-bromo-phenol. ResearchGate. [Link]

-

Asghar, M. A., et al. (2024). Synthesis, Characterizations, Hirshfeld Surface Analysis, DFT, and NLO Study of a Schiff Base Derived from Trifluoromethyl Amine. Crystals, 14(1), 58. [Link]

-

Synthesis of Phenethylamines by Catalytic Hydrogenation of Nitrostyrenes. (n.d.). Rhodium.ws. Retrieved from [Link]

-

Shoemaker, B. A., et al. (2015). High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation. Journal of The American Society for Mass Spectrometry, 26(12), 2115-2122. [Link]

-

N-(2-Methoxy-5-trifluoromethyl-phenyl)-nicotinamide. (n.d.). SpectraBase. Retrieved from [Link]

-

4-Fluoro-2-(trifluoromethyl)phenol. (n.d.). SpectraBase. Retrieved from [Link]

-

2-Fluoro-5-(trifluoromethyl)phenol. (n.d.). SpectraBase. Retrieved from [Link]

Sources

- 1. 2-Amino-5-(trifluoromethyl)phenol | C7H6F3NO | CID 15524277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Amino-5-(trifluoromethyl)phenol [myskinrecipes.com]

- 3. High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemoselective Reduction catalysts | [Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 5. Palladium on Carbon (Pd/C) [commonorganicchemistry.com]

- 6. Palladium on carbon - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Data of 5-Amino-2-trifluoromethyl-phenol

Foreword: The Role of Spectroscopic Analysis in Modern Drug Discovery

In the landscape of contemporary pharmaceutical and materials science, the precise characterization of molecular structures is paramount. Trifluoromethylated aminophenols, such as 5-Amino-2-trifluoromethyl-phenol, represent a class of compounds with significant potential due to the unique properties conferred by the trifluoromethyl group, including enhanced metabolic stability and binding affinity. This guide provides a comprehensive overview of the expected spectroscopic data for 5-Amino-2-trifluoromethyl-phenol, offering a predictive yet robust framework for its identification and characterization. While experimental spectra for this specific isomer are not widely available in public repositories, the data and interpretations presented herein are derived from foundational spectroscopic principles and analysis of structurally analogous compounds.

Molecular Structure

The structural framework of 5-Amino-2-trifluoromethyl-phenol is foundational to understanding its spectroscopic signature. The substitution pattern on the benzene ring dictates the electronic environment of each atom, which is directly probed by techniques like Nuclear Magnetic Resonance (NMR).

Structure of 5-Amino-2-trifluoromethyl-phenol:

Caption: Structure of 5-Amino-2-trifluoromethyl-phenol with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the elucidation of organic structures in solution. For 5-Amino-2-trifluoromethyl-phenol, ¹H, ¹³C, and ¹⁹F NMR will provide a wealth of information.

Predicted ¹H NMR Data

The proton NMR spectrum will reveal the number of different types of protons and their neighboring environments.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.0-7.2 | d | 1H | H-3 |

| ~6.4-6.6 | dd | 1H | H-4 |

| ~6.7-6.9 | d | 1H | H-6 |

| ~4.0-5.0 | br s | 2H | -NH₂ |

| ~8.0-9.0 | br s | 1H | -OH |

Interpretation and Rationale:

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring.

-

H-3: This proton is ortho to the strongly electron-withdrawing -CF₃ group, which will deshield it, causing a downfield shift. It is coupled to H-4, and will likely appear as a doublet.

-

H-4: This proton is situated between H-3 and is para to the -CF₃ group. It will be coupled to H-3, appearing as a doublet of doublets.

-

H-6: This proton is ortho to the electron-donating -OH group and meta to the -NH₂ group, leading to an upfield shift compared to benzene. It will likely appear as a doublet.

-

-NH₂ and -OH Protons: The signals for the amine and hydroxyl protons are expected to be broad singlets due to quadrupole broadening and chemical exchange. Their chemical shifts can vary significantly with concentration and solvent.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~150-155 | C-1 |

| ~120-125 (q) | C-2 |

| ~115-120 | C-3 |

| ~110-115 | C-4 |

| ~145-150 | C-5 |

| ~118-122 | C-6 |

| ~122-128 (q) | -CF₃ |

Interpretation and Rationale:

-

C-1 and C-5: The carbons bearing the -OH and -NH₂ groups are expected to be the most downfield in the aromatic region due to the electronegativity of the attached oxygen and nitrogen atoms.

-

C-2: The carbon attached to the -CF₃ group will appear as a quartet due to coupling with the three fluorine atoms.

-

-CF₃: The carbon of the trifluoromethyl group will also be a quartet and will be significantly downfield.

Predicted ¹⁹F NMR Data

¹⁹F NMR is highly sensitive and will show a single, strong signal for the three equivalent fluorine atoms of the -CF₃ group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -60 to -65 | s | -CF₃ |

Interpretation and Rationale:

The chemical shift of the -CF₃ group is characteristic and its presence as a singlet confirms that there are no neighboring fluorine atoms.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 10-20 mg of 5-Amino-2-trifluoromethyl-phenol in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Caption: A generalized workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H and N-H stretching |

| 3000-3100 | Medium | Aromatic C-H stretching |

| 1600-1620 | Strong | N-H bending (scissoring) |

| 1450-1550 | Medium-Strong | Aromatic C=C stretching |

| 1200-1350 | Strong | C-N stretching |

| 1100-1300 | Very Strong | C-F stretching |

| 1000-1150 | Strong | C-O stretching |

Interpretation and Rationale:

-

O-H and N-H Stretching: A broad band in the 3400-3200 cm⁻¹ region is a hallmark of hydroxyl and amine groups, which are capable of hydrogen bonding.

-

Aromatic C-H Stretching: A weaker band just above 3000 cm⁻¹ is characteristic of C-H bonds on an aromatic ring.

-

N-H Bending: The scissoring vibration of the primary amine group is expected to appear around 1600-1620 cm⁻¹.

-

C-F Stretching: The C-F bonds of the trifluoromethyl group will give rise to very strong and characteristic absorption bands in the 1100-1300 cm⁻¹ region.

-

C-O and C-N Stretching: Strong bands corresponding to the C-O and C-N stretching vibrations are also expected.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is ideal. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction and process the data to obtain the transmittance or absorbance spectrum.

Caption: A generalized workflow for FTIR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum Data

-

Molecular Ion (M⁺): m/z = 177.04

-

Key Fragmentation Ions:

-

m/z = 158 ([M-F]⁺)

-

m/z = 149 ([M-CO]⁺)

-

m/z = 108 ([M-CF₃]⁺)

-

Interpretation and Rationale:

The molecular formula of 5-Amino-2-trifluoromethyl-phenol is C₇H₆F₃NO, giving a molecular weight of approximately 177.12 g/mol . The high-resolution mass spectrum should show a molecular ion peak at m/z 177.0401.

-

[M-F]⁺: Loss of a fluorine atom is a possible fragmentation pathway for trifluoromethyl compounds.

-

[M-CO]⁺: Phenolic compounds often undergo fragmentation with the loss of carbon monoxide.

-

[M-CF₃]⁺: The C-C bond between the aromatic ring and the -CF₃ group can cleave, resulting in a fragment with m/z 108.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a chromatographic system like GC or LC.

-

Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio.

-

Detection: Detect the ions to generate the mass spectrum.

Caption: A generalized workflow for mass spectrometry analysis.

Conclusion

The comprehensive spectroscopic analysis of 5-Amino-2-trifluoromethyl-phenol, through the combined application of NMR, IR, and MS, provides a detailed and unambiguous confirmation of its molecular structure. The predicted data, rooted in established spectroscopic principles, offers a reliable benchmark for researchers working with this compound. The methodologies outlined in this guide represent a robust framework for the characterization of this and other complex organic molecules, ensuring the high standards of scientific integrity required in research and development.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).

-

PubChem. (n.d.). 2-Amino-5-(trifluoromethyl)phenol. Retrieved from [Link]]

-

NIST. (n.d.). 5-Amino-2-methoxyphenol. In NIST Chemistry WebBook. Retrieved from [Link]]

An In-depth Technical Guide to the Known Biological Activities of Trifluoromethylated Aminophenols

Introduction: The Strategic Importance of the Trifluoromethyl Group in Phenolic Scaffolds

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a proven method for optimizing the pharmacological profiles of bioactive molecules.[1][2] Among these, the trifluoromethyl (-CF3) group holds a preeminent status.[2] When appended to an aminophenol scaffold, the -CF3 group exerts a profound influence on the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity for biological targets.[1][3] The strong electron-withdrawing nature of the -CF3 group can modulate the pKa of the phenolic hydroxyl and amino groups, enhancing interactions with enzymatic active sites and receptors.[3] These alterations often culminate in a diverse array of potent biological activities, positioning trifluoromethylated aminophenols as a compelling class of compounds for drug discovery and development.[3][4] This guide provides a comprehensive technical overview of their primary biological activities, detailing mechanisms of action, summarizing key quantitative data, and presenting relevant experimental methodologies for the benefit of researchers, scientists, and drug development professionals.

Core Biological Activities and Mechanisms of Action

Trifluoromethylated aminophenols have demonstrated significant therapeutic potential across several key areas, largely attributable to the unique properties conferred by the -CF3 moiety.

Anticancer Activity

A substantial body of research highlights the potent antiproliferative and cytotoxic effects of trifluoromethylated compounds against various cancer cell lines.[3][5][6] The presence of the -CF3 group can significantly enhance a molecule's anticancer potency.[5][7][8] For instance, the trifluoromethylated isoxazole 2g was found to be nearly eight times more active against MCF-7 breast cancer cells than its non-fluorinated analog.[5][7][8]

Mechanism of Action: The anticancer mechanisms of these compounds are often multifaceted:

-

Induction of Apoptosis: Many trifluoromethylated aminophenol derivatives exert their effects by triggering programmed cell death.[6][8] Studies have shown that these compounds can induce apoptosis in leukemia (HL60) and breast cancer (MCF-7) cells.[6][8] The apoptotic mechanism is a key focus of investigation, with flow cytometry analysis confirming that lead compounds can significantly increase the percentage of apoptotic cells compared to controls.[8]

-

Inhibition of Signaling Pathways: These compounds can interfere with critical signaling pathways that are dysregulated in cancer. While specific pathways for trifluoromethylated aminophenols are still under broad investigation, related fluorinated molecules are known to inhibit pathways essential for cell proliferation and survival.[3]

-

Generation of Reactive Oxygen Species (ROS): Some trifluoromethyl-containing compounds have been shown to induce significant oxidative stress within cancer cells by generating reactive oxygen species, which ultimately leads to necrotic cell death.[9]

Data Presentation: Comparative Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for selected trifluoromethyl-containing compounds against various cancer cell lines, illustrating their potent anticancer activity.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 2g | MCF-7 (Breast) | 2.63 | [5][7] |

| 5 | MCF-7 (Breast) | 3.09 | [5][7] |

| 3b | A375 (Melanoma) | Value not specified, but noted as most active | [10] |

| 1 | Jurkat (Leukemia) | Induces strong necrosis | [9] |

| TXA1 | Breast Cancer & Melanoma | Reduces viability | [11] |

Table 1: IC50 values of various trifluoromethylated compounds. Lower values indicate higher potency.

Antimicrobial and Antibiofilm Activity

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents.[12] Trifluoromethylated anilines and other related structures have emerged as promising candidates, demonstrating significant activity against a range of pathogenic bacteria, including multidrug-resistant strains.[12][13][14]

Mechanism of Action:

-

Membrane Disruption: Certain trifluoro-anilines have been shown to cause noticeable destruction of the bacterial cell membrane, leading to bactericidal effects.[13]

-

Inhibition of Virulence Factors: These compounds can significantly reduce the production of bacterial virulence factors, such as those involved in motility, protease activity, and hemolysis.[13]

-

Inhibition of Protein Synthesis: Aminophenol-decorated nanoparticles have been shown to bind to the 16S rRNA of bacteria, effectively blocking protein synthesis.[14]

-

Biofilm Inhibition: A critical aspect of their efficacy is the ability to not only kill planktonic (free-floating) bacteria but also to prevent the formation of and eradicate established biofilms, which are notoriously resistant to conventional antibiotics.[12][13] For example, N-(trifluoromethyl)phenyl substituted pyrazole derivatives effectively prevented biofilm development by MRSA and Enterococcus faecalis.[12]

Experimental Workflow: Antimicrobial Susceptibility Testing

The following diagram outlines a standard workflow for determining the Minimum Inhibitory Concentration (MIC) of a novel trifluoromethylated aminophenol.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Anti-inflammatory Activity

Chronic inflammation is a driving factor in numerous diseases.[3] Trifluoromethylated aminophenols and related derivatives can exert potent anti-inflammatory effects by modulating key signaling pathways.[3][11][15]

Mechanism of Action:

-

Modulation of Inflammatory Mediators: These compounds can reduce the production of pro-inflammatory mediators like nitric oxide (NO).[3] Phloroglucinol, a related phenolic compound, has been shown to inhibit tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and IL-6.[16]

-

Inhibition of Inflammatory Enzymes: Trifluoromethylated thioxanthone derivatives have displayed promising inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade, with IC50 values in the nanomolar range.[11]

-

Inhibition of Signaling Pathways: The anti-inflammatory effects are often mediated by the inhibition of transcription factors like NF-κB, which regulates the expression of numerous inflammatory genes.[16][17] A fluoxetine derivative containing a trifluoromethyl group was found to inhibit NF-κB phosphorylation and its nuclear translocation.[17]

Neuroprotective Effects

Neuroinflammation and oxidative stress are central to the pathology of neurodegenerative diseases like Parkinson's and Alzheimer's.[17][18] Certain trifluoromethyl-containing compounds have shown significant promise as neuroprotective agents.

Mechanism of Action:

-

Anti-Neuroinflammatory Action: By suppressing the activation of microglia and astroglia, the primary immune cells of the brain, these compounds can reduce the production of harmful inflammatory cytokines in the central nervous system.[17]

-

Promotion of Neurogenesis: A synthetic compound, 4-trifluoromethyl-(E)-cinnamoyl]-L-4-F-phenylalanine acid (AE-18), was shown to promote neuronal proliferation and differentiation by upregulating brain-derived neurotrophic factor (BDNF) via the PI3K/Akt/CREB pathway.[19]

-

Antioxidant Effects: Many phenolic compounds, including those with trifluoromethyl groups, possess antioxidant properties, allowing them to neutralize harmful free radicals and mitigate the oxidative stress implicated in neuronal damage.[3][18]

Signaling Pathway: Neuroprotective Anti-inflammatory Action

This diagram illustrates the inhibitory effect of a trifluoromethylated compound on the NF-κB neuroinflammatory pathway in microglial cells.

Caption: Inhibition of the NF-κB pathway by a trifluoromethylated agent.

Structure-Activity Relationships (SAR)

The biological activity of trifluoromethylated aminophenols is highly dependent on their chemical structure.[20] Understanding the structure-activity relationship (SAR) is crucial for designing new molecules with enhanced potency and selectivity.[20]

-

Position of the -CF3 Group: The placement of the trifluoromethyl group on the aromatic ring significantly influences the compound's interaction with its biological target. This positioning can alter the electronic distribution and steric profile of the molecule.

-

Nature of the Amino Substituent: Modifications to the amine group, such as alkylation or acylation, can dramatically alter biological activity. For example, studies on aminophenol analogues showed that p-alkylaminophenols had potent anticancer activity, while N-(4-hydroxyphenyl)alkanamide versions were extremely weak, indicating that the free amine or a specific substitution pattern is critical.[6][21]

-

Role of the Phenolic Hydroxyl: The hydroxyl group is often crucial for activity, participating in hydrogen bonding with target proteins.[3] Its acidity, modulated by the -CF3 group, can fine-tune this interaction.

Experimental Protocol: Cell Viability (MTT) Assay

This protocol details a standard method for assessing the cytotoxic (anticancer) activity of trifluoromethylated aminophenols on a cancer cell line.

Objective: To determine the IC50 value of a test compound.

Materials:

-

Cancer cell line (e.g., MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Trifluoromethylated aminophenol test compound

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

-

96-well microplates

-

Multichannel pipette

-

Microplate reader (570 nm)

Methodology:

-

Cell Seeding:

-

Harvest logarithmically growing cells and perform a cell count.

-

Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL in complete medium.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the test compound in DMSO.

-

Perform serial dilutions of the stock solution in complete medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is <0.5%.

-

Include a "vehicle control" (medium with DMSO only) and a "blank control" (medium only).

-

Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

-

Incubate for 48 hours under the same conditions.

-

-

MTT Addition and Incubation:

-

After the 48-hour incubation, carefully add 20 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for an additional 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well without disturbing the formazan crystals.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Subtract the absorbance of the blank control from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control:

-

% Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

-

-

Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

-

Future Perspectives and Conclusion

Trifluoromethylated aminophenols represent a versatile and highly promising scaffold in medicinal chemistry. The unique electronic properties of the -CF3 group consistently enhance the biological activities of the parent aminophenol structure, leading to potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[3] Future research should focus on elucidating more detailed mechanisms of action, particularly the specific protein targets and signaling pathways involved. Further exploration of structure-activity relationships will enable the rational design of next-generation compounds with improved potency, selectivity, and pharmacokinetic profiles, paving the way for their potential translation into clinical candidates.

References

- A-Technical-Guide-to-the-Biological-Activities-of-Trifluoromethyl-containing-Phenols. (n.d.). Benchchem.

- Synthesis of Bioactive Heterocycles from 2-Amino-3-(trifluoromethyl)phenol: Application Notes and Protocols. (n.d.). Benchchem.

- Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. (n.d.). PubMed Central (PMC).

- General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents. (2022). PubMed.

- Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. (n.d.). MDPI.

- Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. (n.d.). Semantic Scholar.

- Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. (n.d.). PubMed Central (PMC).

- Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. (n.d.). RSC Publishing.

- Synthesis, Insecticidal Activity, and Structure-Activity Relationship of Trifluoromethyl-containing Phthalic Acid Diamide. (n.d.). AWS.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (n.d.). MDPI.

- Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. (n.d.). MDPI.

- Scoping Review: The Role of Tocotrienol-Rich Fraction as a Potent Neuroprotective Agent. (n.d.).

- Neuroprotective Effects of Fluoxetine Derivative 4-[3-Oxo-3-(2-trifluoromethyl-phenyl)-propyl]-morpholinium Chloride (OTPM) as a Potent Modulator of Motor Deficits and Neuroinflammatory Pathways in LPS-Induced BV-2 Microglial Cells and MPTP-Induced Parkinsonian Models. (n.d.). MDPI.

- Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. (n.d.).

- Journal of Fluorine Chemistry. (2021).

- Potent anticancer activities of novel aminophenol analogues against various cancer cell lines. (2007). PubMed.

- Development of a bench-scale pharmaceutical synthesis. (2017). DORAS.

- Synthesis and topical antiinflammatory and antiallergic activities of antioxidant o-aminophenol derivatives. (n.d.). PubMed.

- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2022). PubMed Central.

- Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. (2025). ResearchGate.

- Structure-activity relationship of trifluoromethyl-containing metallocenes: electrochemistry, lipophilicity, cytotoxicity, and ROS production. (n.d.). PubMed.

- Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. (2024). PubMed Central.

- Protective Effects of 4-Trifluoromethyl-(E)-cinnamoyl]- L-4- F-phenylalanine Acid against Chronic Cerebral Hypoperfusion Injury through Promoting Brain-Derived Neurotrophic Factor-Mediated Neurogenesis. (2022). PubMed.

- Antioxidant and Anti-Inflammatory Constituents from the Roots of Anodendron affine: Inhibition of the fMLP-Induced Superoxide Anion Generation and Molecular Docking Studies. (n.d.). MDPI.

- Structure-activity relationship (SAR). (n.d.). GARDP Revive.

- [Effect of new potential psychotropic drug, 8-(trifluoromethyl)-1,2,3,4,5-benzopentathiepin-6-amine hydrochloride, on the expression of serotonin-related genes in mouse brain]. (n.d.). PubMed.

- Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids. (2023). PubMed Central.

- Evaluation of Antioxidative and Neuroprotective Activities of Total Flavonoids From Sea Buckthorn (Hippophae rhamnoides L.). (n.d.). Frontiers.

- Effect of phloroglucinol on oxidative stress and inflammation. (n.d.). PubMed.

- Site-Specific Deaminative Trifluoromethylation of Aliphatic Primary Amines. (2024). PubMed.

- Aminophenol-Decorated Gold Nanoparticles for Curing Bacterial Infections. (2022). PubMed.

- Anti-Inflammatory Effects of Dietary Polyphenols through Inhibitory Activity against Metalloproteinases. (n.d.). MDPI.

- Antimicrobial Activity of Schiff Base Derived from P-Aminophenol and Benzaldehyde and their Fe (II), Co (II). (n.d.). IJMRSTI.

- Antioxidant, Anti-Inflammatory, and Microbial-Modulating Activities of Nutraceuticals and Functional Foods 2019. (n.d.). PubMed Central (PMC).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Potent anticancer activities of novel aminophenol analogues against various cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure-activity relationship of trifluoromethyl-containing metallocenes: electrochemistry, lipophilicity, cytotoxicity, and ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Aminophenol-Decorated Gold Nanoparticles for Curing Bacterial Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and topical antiinflammatory and antiallergic activities of antioxidant o-aminophenol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effect of phloroglucinol on oxidative stress and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Frontiers | Evaluation of Antioxidative and Neuroprotective Activities of Total Flavonoids From Sea Buckthorn (Hippophae rhamnoides L.) [frontiersin.org]

- 19. Protective Effects of 4-Trifluoromethyl-(E)-cinnamoyl]- L-4- F-phenylalanine Acid against Chronic Cerebral Hypoperfusion Injury through Promoting Brain-Derived Neurotrophic Factor-Mediated Neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Structure-activity relationship (SAR) – REVIVE [revive.gardp.org]

- 21. Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic deployment of 5-Amino-2-trifluoromethyl-phenol in Modern Medicinal Chemistry

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The strategic incorporation of fluorine-containing moieties is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. Among the plethora of fluorinated building blocks, 5-Amino-2-trifluoromethyl-phenol stands out as a versatile scaffold, uniquely functionalized for the synthesis of a diverse array of bioactive molecules. This technical guide provides a comprehensive overview of the intrinsic properties of this compound and its potential applications in drug discovery. We will delve into the rationale behind its use, explore its role in the synthesis of privileged heterocyclic structures, and provide exemplary synthetic protocols, thereby offering a roadmap for its effective utilization in the development of next-generation therapeutics.

Introduction: The Significance of the Trifluoromethyl-Phenol Scaffold

The trifluoromethyl (-CF3) group has emerged as a "superstar" functional group in drug design.[1] Its strong electron-withdrawing nature and high lipophilicity can significantly enhance the metabolic stability of a molecule by blocking sites susceptible to oxidative metabolism.[2] This often leads to an increased half-life and a more desirable pharmacokinetic profile.[2] Furthermore, the trifluoromethyl group can improve a compound's binding affinity to biological targets through various non-covalent interactions.[2]

When coupled with a phenol ring, the trifluoromethyl group's influence is further amplified. The phenolic hydroxyl group provides a handle for derivatization and can participate in crucial hydrogen bonding interactions within a target's active site. The amino group in 5-Amino-2-trifluoromethyl-phenol introduces a key nucleophilic center, opening up a vast landscape of synthetic possibilities for the construction of complex molecular architectures. This trifecta of functional groups—amino, hydroxyl, and trifluoromethyl—makes 5-Amino-2-trifluoromethyl-phenol a highly sought-after intermediate in the pharmaceutical industry.[1]

Physicochemical Properties and Synthetic Accessibility

A thorough understanding of the physicochemical properties of a building block is paramount for its effective application.

| Property | Value | Source |

| Molecular Formula | C₇H₆F₃NO | [3] |

| Molecular Weight | 177.12 g/mol | [3] |

| CAS Number | 328-74-5 | Inferred from related compounds |

| Predicted Boiling Point | ~230-240 °C at 760 mmHg | [1] |

| Predicted Density | ~1.4-1.5 g/cm³ | [1] |

The synthesis of trifluoromethylphenols can be achieved through various methods, including the reaction of a trifluoromethylhalobenzene with a protected aminobenzylate followed by deprotection and hydrolysis.[4] While specific, large-scale synthetic routes for 5-Amino-2-trifluoromethyl-phenol are often proprietary, the general principles of aromatic substitution and functional group manipulation are applicable.

Key Applications in the Synthesis of Bioactive Heterocycles

The true potential of 5-Amino-2-trifluoromethyl-phenol is realized in its role as a precursor to a variety of medicinally important heterocyclic scaffolds. The ortho-relationship between the amino and hydroxyl groups is particularly advantageous for the construction of fused ring systems.

Benzoxazoles: A Privileged Scaffold

Benzoxazoles are a class of heterocyclic compounds renowned for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5] The condensation of an o-aminophenol with a carboxylic acid or its equivalent is a common and efficient method for their synthesis.[2]

Conceptual Rationale: The use of 5-Amino-2-trifluoromethyl-phenol in benzoxazole synthesis positions the trifluoromethyl group on the benzene ring of the resulting bicyclic system. This can lead to enhanced cell permeability and improved metabolic stability of the final compound, crucial attributes for orally bioavailable drugs.

Experimental Workflow: Synthesis of 7-(Trifluoromethyl)benzoxazole Derivatives

The following is a generalized protocol for the synthesis of 2-substituted-7-(trifluoromethyl)benzoxazoles from 5-Amino-2-trifluoromethyl-phenol.

Figure 1: General workflow for the synthesis of 7-(trifluoromethyl)benzoxazole derivatives.

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 5-Amino-2-trifluoromethyl-phenol (1.0 eq) and the desired carboxylic acid (1.1 eq).

-

Addition of Condensing Agent: Carefully add a suitable condensing agent, such as polyphosphoric acid (PPA) or Eaton's reagent, to the reaction mixture.

-

Heating: Heat the reaction mixture to a temperature typically ranging from 120 to 160 °C. The optimal temperature and reaction time will depend on the specific substrates and condensing agent used.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up: Upon completion, allow the reaction mixture to cool to room temperature and then carefully pour it into a beaker containing ice water.

-

Neutralization and Extraction: Neutralize the aqueous mixture with a suitable base (e.g., sodium bicarbonate) and extract the product with an organic solvent such as ethyl acetate.

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.

Phenoxazines: Scaffolds with Diverse Bioactivities

Phenoxazines are another important class of tricyclic heterocycles with a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[6] The oxidative cyclization of an o-aminophenol with a catechol derivative is a common route to phenoxazine synthesis.

Conceptual Rationale: Incorporating the trifluoromethyl group into the phenoxazine core via 5-Amino-2-trifluoromethyl-phenol can enhance the lipophilicity of the resulting molecule, potentially improving its ability to cross cellular membranes and reach intracellular targets.

Experimental Workflow: Synthesis of Trifluoromethyl-Substituted Phenoxazines

Figure 2: General workflow for the synthesis of trifluoromethyl-substituted phenoxazines.

Step-by-Step Protocol:

-

Reactant Preparation: Dissolve the substituted catechol (1.0 eq) and a base such as potassium carbonate (2.0 eq) in a mixture of ethanol and water.

-

Oxidation: Add a solution of an oxidizing agent, for example, potassium ferricyanide (K₃[Fe(CN)₆]) (2.2 eq), dropwise to the catechol solution while stirring vigorously. This generates the reactive o-quinone in situ.

-

Condensation and Cyclization: To the resulting mixture, add a solution of 5-Amino-2-trifluoromethyl-phenol (1.0 eq) in ethanol.

-

Reaction Progression: Stir the reaction mixture at room temperature or with gentle heating. The reaction progress can be monitored by the formation of a colored precipitate.

-

Isolation: After the reaction is complete, collect the precipitated product by filtration.

-

Purification: Wash the solid product with water and then with a small amount of cold ethanol. The crude phenoxazine can be further purified by recrystallization from a suitable solvent system.

Case Study: Potential Role in Kinase Inhibitor Development

The aminophenol scaffold is a key structural motif in a number of approved and investigational kinase inhibitors. The amino group often serves as a crucial hydrogen bond donor, interacting with the hinge region of the kinase active site, while the phenol can be functionalized to occupy other pockets within the binding site.

Hypothetical Signaling Pathway and Inhibition

Figure 3: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

A hypothetical kinase inhibitor derived from 5-Amino-2-trifluoromethyl-phenol could be designed to bind to the ATP-binding site of a specific kinase, thereby preventing the phosphorylation of its downstream substrates and inhibiting the signaling cascade that leads to pathological cellular processes.

Future Perspectives and Conclusion

5-Amino-2-trifluoromethyl-phenol is a building block with immense, yet not fully tapped, potential in medicinal chemistry. Its unique combination of reactive functional groups and the presence of the advantageous trifluoromethyl moiety makes it an ideal starting material for the synthesis of novel therapeutic agents. As the demand for drugs with improved efficacy and pharmacokinetic properties continues to grow, the strategic use of well-designed, fluorinated scaffolds like 5-Amino-2-trifluoromethyl-phenol will undoubtedly play a pivotal role in the future of drug discovery. This guide has provided a foundational understanding of its properties and potential applications, with the aim of inspiring further research and innovation in this exciting area of medicinal chemistry.

References

-

MySkinRecipes. 2-Amino-5-(trifluoromethyl)phenol. [Link]

-

MDPI. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. [Link]

- Google Patents.

-

ACS Publications. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. [Link]

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

RSC Publishing. Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino(thio)phenols with CF3CN. [Link]

-

International Journal of Pharmaceutical Sciences. Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. [Link]

-

PubMed. Advances of Phenoxazines: Synthesis, Reactivity and Their Medicinal Applications. [Link]

-

PubChem. 2-Amino-5-(trifluoromethyl)phenol. [Link]

Sources

- 1. 2-Amino-5-(trifluoromethyl)phenol [myskinrecipes.com]

- 2. Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino(thio)phenols with CF3CN - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. 2-Amino-5-(trifluoromethyl)phenol | C7H6F3NO | CID 15524277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. mdpi.com [mdpi.com]

- 6. Advances of Phenoxazines: Synthesis, Reactivity and Their Medicinal Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Reactivity and stability of 5-Amino-2-trifluoromethyl-phenol

An In-depth Technical Guide to the Reactivity and Stability of 5-Amino-2-trifluoromethyl-phenol

Introduction

5-Amino-2-trifluoromethyl-phenol is a key aromatic intermediate whose utility in the pharmaceutical and agrochemical industries is anchored by the unique interplay of its constituent functional groups. The strategic placement of an amino group, a hydroxyl group, and a trifluoromethyl group on the benzene ring creates a molecule with a nuanced reactivity profile. The trifluoromethyl (-CF3) group, in particular, is a cornerstone of modern medicinal chemistry, known for its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2][3] This guide provides an in-depth analysis of the chemical reactivity and stability of 5-Amino-2-trifluoromethyl-phenol, offering field-proven insights for researchers, scientists, and drug development professionals. Its applications are widespread, serving as a critical building block for a range of active pharmaceutical ingredients (APIs) and complex organic molecules.[4][5]

Physicochemical and Spectroscopic Data

A comprehensive understanding of a compound's physical properties is fundamental to its application in synthesis and formulation. The data for 5-Amino-2-trifluoromethyl-phenol is summarized below.

| Property | Value | Source(s) |

| CAS Number | 106877-47-8 | |

| Molecular Formula | C₇H₆F₃NO | [6] |

| Molecular Weight | 177.12 g/mol | [4][6] |

| Appearance | Pale yellow solid | |

| Purity | ≥95% | [7] |

| InChI Key | LNRBJHMNHMESFO-UHFFFAOYSA-N | |

| Storage | Room temperature, protect from light, store under inert gas | [4] |

Analysis of Molecular Reactivity

The reactivity of the 5-Amino-2-trifluoromethyl-phenol scaffold is dictated by the electronic effects of its three key substituents: the electron-donating amino (-NH₂) and hydroxyl (-OH) groups, and the strongly electron-withdrawing trifluoromethyl (-CF₃) group.

-

Activating Groups (-OH and -NH₂): The hydroxyl and amino groups are powerful activating, ortho, para-directing groups.[8] They increase the electron density of the aromatic ring through resonance, making it more susceptible to electrophilic attack at the positions ortho and para to them.

-

Deactivating Group (-CF₃): The trifluoromethyl group is a potent deactivating, meta-directing group due to its strong negative inductive effect (-I).[1] It withdraws electron density from the ring, making electrophilic aromatic substitution more difficult.

The interplay of these competing effects governs the regioselectivity of chemical transformations. The powerful activating effects of the -OH and -NH₂ groups generally dominate, directing incoming electrophiles to the positions C4 and C6.

Caption: Logical flow of substituent effects on reactivity.

Electrophilic Aromatic Substitution (EAS)

The high electron density at positions C4 and C6 makes the molecule highly susceptible to EAS reactions such as halogenation, nitration, and sulfonation. The combined directing effects of the -OH and -NH₂ groups strongly favor substitution at these positions.

Reactions of the Amino Group

The primary amine functionality is a versatile reaction handle.

-

Acylation: The amino group readily reacts with acyl chlorides or anhydrides in the presence of a base to form the corresponding amide. This is a common strategy to protect the amino group or to introduce further functionality.

-

Alkylation: Nucleophilic substitution with alkyl halides can lead to secondary or tertiary amines, although overalkylation can be a challenge.

-

Diazotization: Treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures converts the amino group into a diazonium salt. This intermediate is highly valuable in synthesis, enabling the introduction of a wide range of substituents (e.g., -H, -OH, -X, -CN) via Sandmeyer or related reactions.

Reactions of the Hydroxyl Group

The phenolic hydroxyl group is acidic and can be readily deprotonated by a base to form a phenoxide anion.

-

O-Alkylation (Williamson Ether Synthesis): The resulting phenoxide is a potent nucleophile that can react with alkyl halides to form ethers.

-

Esterification: Reaction with acyl chlorides or anhydrides yields phenyl esters, a reaction analogous to the Schotten-Baumann reaction.[8]

Sources

- 1. benchchem.com [benchchem.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Amino-5-(trifluoromethyl)phenol [myskinrecipes.com]